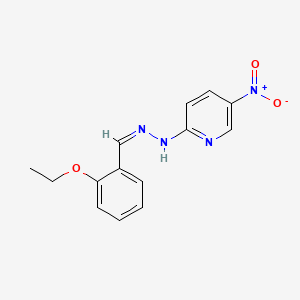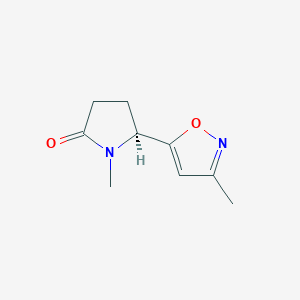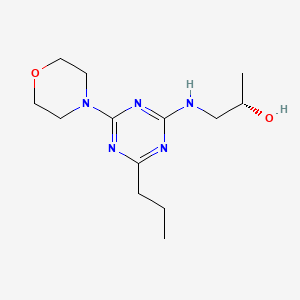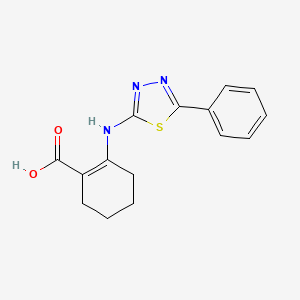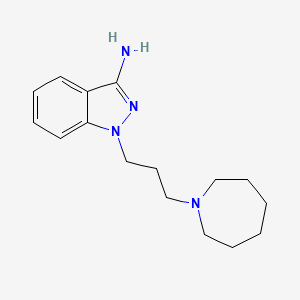
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine is a complex organic compound that features both an oxirane (epoxide) group and a triazine ring
Vorbereitungsmethoden
The synthesis of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine typically involves multiple steps. One common method includes the reaction of 4-(oxiranylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants .
Wirkmechanismus
The mechanism of action of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine involves its interaction with various molecular targets. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The triazine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine can be compared with other similar compounds such as:
3-(4-(Oxiranylmethoxy)phenyl)-1,2,4-triazine: Lacks the phenyl group at the 6-position, which may affect its reactivity and applications.
6-Phenyl-1,2,4-triazine:
4-(Oxiranylmethoxy)phenyl derivatives: These compounds may have different substituents on the triazine ring, affecting their overall properties and uses .
Eigenschaften
CAS-Nummer |
160455-76-5 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)17-10-19-18(21-20-17)14-6-8-15(9-7-14)22-11-16-12-23-16/h1-10,16H,11-12H2 |
InChI-Schlüssel |
YGOHNDGGTJDMOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=NC=C(N=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


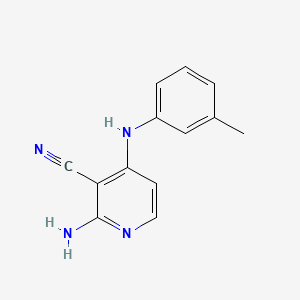
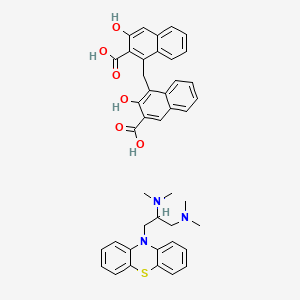
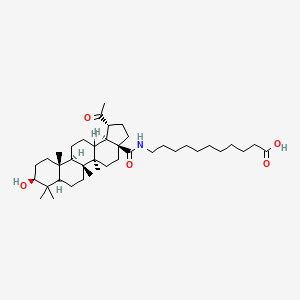

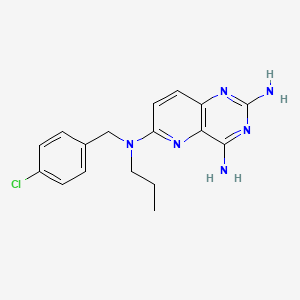
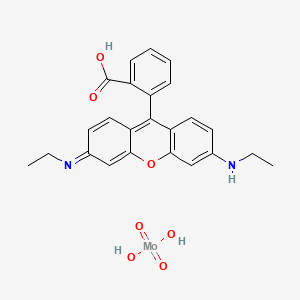
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
